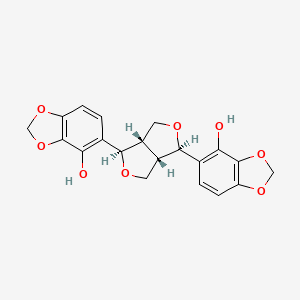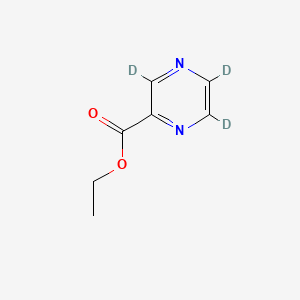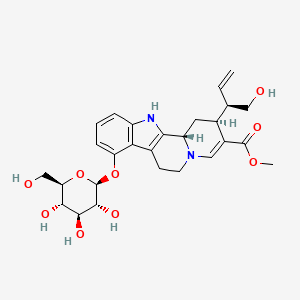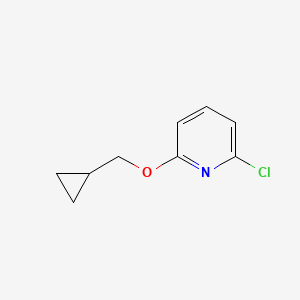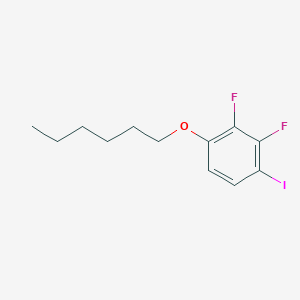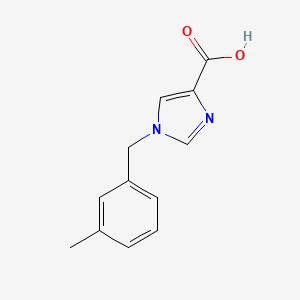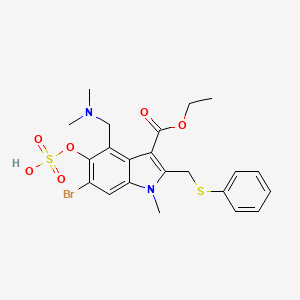![molecular formula C14H15N3O B13444816 alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol is a synthetic compound known for its immunomodulatory properties. It is an imidazoquinoline derivative that acts as a potent agonist for toll-like receptors 7 and 8 (TLR7/8).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol typically involves the Debus-Radziszewski synthesis, Wallach synthesis, or the dehydrogenation of imidazolines . These methods often require specific reaction conditions, such as the use of alpha halo-ketones, Marckwald synthesis, and amino nitrile .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols and amines .
Wissenschaftliche Forschungsanwendungen
Alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in modulating immune responses.
Medicine: Investigated for its potential in treating skin cancers, viral infections, and other immune-related conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
The compound exerts its effects by activating toll-like receptors 7 and 8 (TLR7/8), which are involved in the innate immune response. Upon activation, these receptors trigger a cascade of signaling pathways that lead to the production of cytokines and other immune mediators. This results in the activation of dendritic cells, macrophages, and other immune cells, enhancing the body’s ability to fight infections and tumors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol is unique due to its dual activation of TLR7 and TLR8, which provides a broader range of immune responses compared to compounds that target only one receptor. This dual activation enhances its potential efficacy in treating various immune-related conditions .
Eigenschaften
Molekularformel |
C14H15N3O |
|---|---|
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
1-imidazo[4,5-c]quinolin-1-yl-2-methylpropan-2-ol |
InChI |
InChI=1S/C14H15N3O/c1-14(2,18)8-17-9-16-12-7-15-11-6-4-3-5-10(11)13(12)17/h3-7,9,18H,8H2,1-2H3 |
InChI-Schlüssel |
UMQBYMZQRMURMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN1C=NC2=C1C3=CC=CC=C3N=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


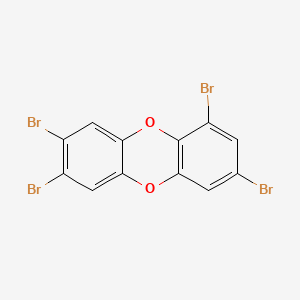
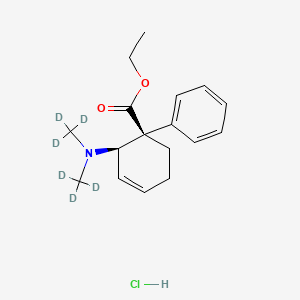
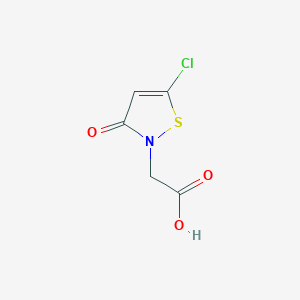
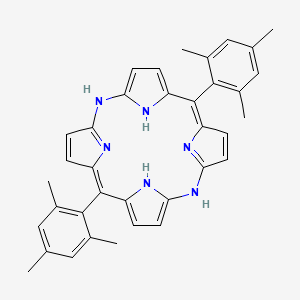
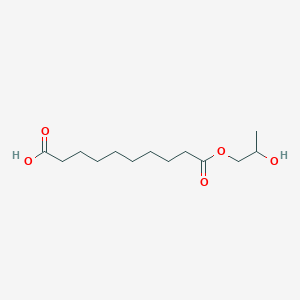
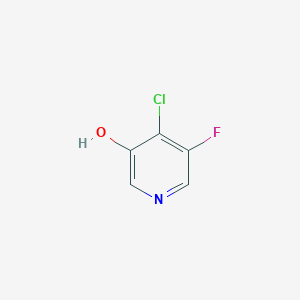
![(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13444763.png)
